(S)-4-(4-Hydroxybenzyl)oxazolidine-2,5-dione (S)-4-(4-Hydroxybenzyl)oxazolidine-2,5-dione L-Tyr-NCA is used as a reactant in the synthesis of peptides. Peptides such as glutamine penefit in optimum protein utilization for post-injury conditions. N-Carboxyanhydrides of amino acids (NCAs) are very reactive monomers able to polymerize into oligopeptides. They are assumed to be prebiotic precursors of the first polypeptides.
Brand Name: Vulcanchem
CAS No.: 3415-08-5
VCID: VC0120791
InChI: InChI=1S/C10H9NO4/c12-7-3-1-6(2-4-7)5-8-9(13)15-10(14)11-8/h1-4,8,12H,5H2,(H,11,14)/t8-/m0/s1
SMILES: C1=CC(=CC=C1CC2C(=O)OC(=O)N2)O
Molecular Formula: C10H9NO4
Molecular Weight: 207.185

(S)-4-(4-Hydroxybenzyl)oxazolidine-2,5-dione

CAS No.: 3415-08-5

Cat. No.: VC0120791

Molecular Formula: C10H9NO4

Molecular Weight: 207.185

* For research use only. Not for human or veterinary use.

(S)-4-(4-Hydroxybenzyl)oxazolidine-2,5-dione - 3415-08-5

Specification

CAS No. 3415-08-5
Molecular Formula C10H9NO4
Molecular Weight 207.185
IUPAC Name (4S)-4-[(4-hydroxyphenyl)methyl]-1,3-oxazolidine-2,5-dione
Standard InChI InChI=1S/C10H9NO4/c12-7-3-1-6(2-4-7)5-8-9(13)15-10(14)11-8/h1-4,8,12H,5H2,(H,11,14)/t8-/m0/s1
Standard InChI Key HOEAPYNDVBABMC-QMMMGPOBSA-N
SMILES C1=CC(=CC=C1CC2C(=O)OC(=O)N2)O

Introduction

Chemical Structure and Properties

Structural Identification

(S)-4-(4-Hydroxybenzyl)oxazolidine-2,5-dione features a five-membered oxazolidine ring containing both nitrogen and oxygen atoms, with two carbonyl groups at positions 2 and 5. The compound has a hydroxybenzyl group attached to the carbon at position 4, which contributes to its biological activity and chemical properties . The stereochemical descriptor (S) indicates the specific three-dimensional arrangement of atoms around the chiral carbon at position 4.

Table 1: Structural Identifiers of (S)-4-(4-Hydroxybenzyl)oxazolidine-2,5-dione

IdentifierValue
Molecular FormulaC10H9NO4
Molecular Weight207.18 g/mol
CAS Number3415-08-5
IUPAC Name4-[(4-hydroxyphenyl)methyl]-1,3-oxazolidine-2,5-dione
InChIInChI=1S/C10H9NO4/c12-7-3-1-6(2-4-7)5-8-9(13)15-10(14)11-8/h1-4,8,12H,5H2,(H,11,14)
InChIKeyHOEAPYNDVBABMC-UHFFFAOYSA-N

Physical Properties

The compound exists as a white solid at room temperature . Its physical properties are influenced by the presence of the hydroxyl group on the benzyl moiety, which enhances its solubility in polar solvents and facilitates hydrogen bonding interactions. These characteristics are crucial for its biological activity and synthetic applications.

Spectroscopic Data

Spectroscopic analysis provides valuable information about the structural characteristics of (S)-4-(4-Hydroxybenzyl)oxazolidine-2,5-dione. Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinctive signals that confirm its molecular structure.

According to NMR data from Kobe University research, the compound shows characteristic signals in 1H NMR spectroscopy (400 MHz, DMSO-d6, 293 K), including a singlet at δ 9.35 ppm, which corresponds to the hydroxyl proton on the benzyl group . This distinctive signal is vital for confirming the presence and purity of the compound in synthesized samples.

Synthesis Methods

Synthetic Routes

The synthesis of (S)-4-(4-Hydroxybenzyl)oxazolidine-2,5-dione typically involves cyclization reactions starting from appropriate amino acid precursors. One common approach begins with L-tyrosine, which undergoes specific transformations to form the oxazolidine ring structure. This process typically requires careful control of reaction conditions to maintain stereochemical integrity at the chiral center.

A photo-on-demand synthesis method has been developed at Kobe University, which offers advantages in terms of yield and purity. This approach involves treating the appropriate amino acid derivative with specific reagents, followed by purification through recrystallization using THF and n-hexane .

Reaction Conditions

The synthesis typically requires controlled temperature conditions and specific solvents to achieve optimal yields. Reaction mixtures are often dried over anhydrous Na2SO4 and subjected to evaporation to obtain the crude product. Purification involves recrystallization techniques to ensure high purity of the final compound .

Chemical Reactivity

Types of Reactions

(S)-4-(4-Hydroxybenzyl)oxazolidine-2,5-dione can participate in various chemical reactions due to its functional groups:

  • The oxazolidine ring can undergo ring-opening reactions when treated with nucleophiles, making it useful in polymer synthesis and conjugation reactions.

  • The hydroxyl group on the benzyl moiety can participate in oxidation reactions, forming ketone or aldehyde derivatives.

  • The compound can serve as a substrate in reduction reactions, particularly at the carbonyl groups in the oxazolidine ring.

  • It can engage in hydrogen bonding interactions through both the hydroxyl group and the NH function in the oxazolidine ring.

Mechanism of Action

In biological systems, (S)-4-(4-Hydroxybenzyl)oxazolidine-2,5-dione interacts with specific molecular targets, often through hydrogen bonding and other non-covalent interactions. The hydroxybenzyl group plays a crucial role in these interactions, potentially forming hydrogen bonds with receptor active sites. This mechanism explains its potential biological activities, including anticancer properties through apoptosis induction pathways.

Biological Activity

Pharmacological Properties

Research suggests that (S)-4-(4-Hydroxybenzyl)oxazolidine-2,5-dione exhibits anticancer activity, primarily through the induction of apoptosis in cancer cells. The molecular basis of this activity likely involves interactions with specific cellular pathways related to programmed cell death.

Additionally, as an oxazolidine derivative, the compound may possess other pharmacological properties that are still being investigated, including potential antimicrobial, antiviral, or anti-inflammatory activities.

Structure-Activity Relationships

The hydroxyl group on the benzyl moiety significantly influences the biological activity of (S)-4-(4-Hydroxybenzyl)oxazolidine-2,5-dione. This functional group enhances solubility and enables specific interactions with biological targets through hydrogen bonding. Comparison with similar compounds lacking this hydroxyl group or with modifications to the oxazolidine ring provides insights into structure-activity relationships that guide the development of more potent derivatives.

Applications

Medicinal Chemistry Applications

In medicinal chemistry, (S)-4-(4-Hydroxybenzyl)oxazolidine-2,5-dione serves as a valuable building block for the synthesis of more complex bioactive molecules. Its chiral nature makes it particularly useful for developing compounds with specific stereochemical requirements, which is often critical for biological activity.

The compound's potential anticancer properties also position it as a lead structure for developing novel cancer therapeutics. Researchers are exploring modifications to its structure to enhance potency and selectivity for cancer cells while minimizing toxicity to normal cells.

Material Science Applications

In material science, oxazolidine-2,5-diones like (S)-4-(4-Hydroxybenzyl)oxazolidine-2,5-dione can be employed in the synthesis of specialized polymers with unique physical and chemical properties. The compound's ability to undergo ring-opening reactions makes it valuable for creating polymers with specific functionalities.

Organic Synthesis Applications

As a chiral building block, (S)-4-(4-Hydroxybenzyl)oxazolidine-2,5-dione finds applications in asymmetric synthesis, where it can direct the stereochemical outcome of subsequent reactions. Its utility in organic synthesis extends to the creation of complex natural products and pharmaceutical intermediates where stereochemical control is essential.

Comparison with Related Compounds

Structural Analogues

Several structural analogues of (S)-4-(4-Hydroxybenzyl)oxazolidine-2,5-dione exist, including:

  • (S)-4-Benzyloxazolidine-2,5-dione (L-Phe-NCA), which lacks the hydroxyl group on the benzyl moiety.

  • 4-(4-Ethoxybenzyl)oxazolidine-2,5-dione, which contains an ethoxy group instead of a hydroxyl group.

These analogues share the core oxazolidine-2,5-dione structure but differ in the substituents on the benzyl group, leading to variations in their physical properties, chemical reactivity, and biological activities.

Table 2: Comparison of (S)-4-(4-Hydroxybenzyl)oxazolidine-2,5-dione with Related Compounds

CompoundMolecular FormulaMolecular WeightKey Structural Difference
(S)-4-(4-Hydroxybenzyl)oxazolidine-2,5-dioneC10H9NO4207.18 g/molHydroxyl group on benzyl moiety
(S)-4-Benzyloxazolidine-2,5-dioneC10H9NO3191.18 g/molNo substituent on benzyl moiety
4-(4-Ethoxybenzyl)oxazolidine-2,5-dioneC12H13NO4235.24 g/molEthoxy group on benzyl moiety

Recent Research Developments

Current Studies

Recent research has focused on optimizing the synthesis of (S)-4-(4-Hydroxybenzyl)oxazolidine-2,5-dione to improve yield and purity. The photo-on-demand synthesis developed at Kobe University represents an innovative approach that may overcome limitations of traditional methods .

Additionally, studies are investigating the compound's anticancer properties, aiming to elucidate the molecular mechanisms involved and identify specific cancer types that might be particularly responsive to treatment with this compound or its derivatives.

Future Directions

Future research directions for (S)-4-(4-Hydroxybenzyl)oxazolidine-2,5-dione include:

  • Development of more efficient and environmentally friendly synthesis methods, possibly involving enzymatic approaches or continuous flow processes.

  • Exploration of structure-activity relationships through the synthesis and biological evaluation of novel derivatives with modifications to the hydroxybenzyl group or the oxazolidine ring.

  • Investigation of potential applications beyond medicinal chemistry, such as in materials science or as catalysts for asymmetric synthesis.

  • Clinical evaluation of promising derivatives that show enhanced anticancer activity or other beneficial pharmacological properties.

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